1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride
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Overview
Description
1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and anti-cancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride involves several steps. One common method includes the reaction of 4-methylpiperazine with 2,2-diphenylpropan-1-one under specific conditions. The reaction typically requires an acid binding agent and a chlorate . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential anti-inflammatory and anti-nociceptive effects.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent.
Industry: It is used in the development of new pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on adrenergic receptors, influencing various physiological processes . The exact pathways and molecular targets are still under investigation, but its effects on cytokine levels and enzyme activity have been noted .
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride can be compared with other piperazine derivatives such as:
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific interactions and potential therapeutic benefits.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22;/h3-12H,13-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQBJPSXDMLVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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